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Compound of Interest

Compound Name: 2-Nitrobenzene-1,3,5-triol

Cat. No.: B031105

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Nitrobenzene-
1,3,5-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure,
conformation, and properties of 2-Nitrobenzene-1,3,5-triol (also known as 2-
nitrophloroglucinol). Due to a lack of publicly available experimental crystallographic data, this
document focuses on high-level computational predictions of its geometry and electronic
characteristics. Detailed methodologies for its synthesis via electrophilic nitration of
phloroglucinol are also presented. This guide is intended to serve as a foundational resource
for researchers in synthetic chemistry and materials science.

Introduction

2-Nitrobenzene-1,3,5-triol is a multifunctional aromatic compound featuring a benzene ring
substituted with one nitro group (-NO2) and three hydroxyl groups (-OH).[1] This unique
substitution pattern, with both strong electron-withdrawing and electron-donating groups,
creates a distinct electronic and steric profile.[1] This makes it a molecule of significant interest
as a building block for more complex molecular architectures, such as ligands for metal-organic
frameworks (MOFs), polymers, and energetic materials.[1] A thorough understanding of its
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molecular structure and conformation is critical for predicting its reactivity, intermolecular
interactions, and ultimately, its utility in these applications.

This document summarizes the current theoretical understanding of the molecule's structure
and provides a detailed experimental protocol for its synthesis.

Synthesis of 2-Nitrobenzene-1,3,5-triol

The most established method for synthesizing 2-Nitrobenzene-1,3,5-triol is the direct
electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The three hydroxyl
groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic
substitution.[1] Careful control of reaction conditions is nhecessary to favor mono-nitration over
the formation of di- or tri-nitro products.

Experimental Protocol: Batch Nitration of Phloroglucinol

This protocol is adapted from a procedure for the synthesis of a related compound, 1,3,5-
trinitrophloroglucinol, and is optimized for mono-nitration.[2]

Materials:

Phloroglucinol (Benzene-1,3,5-triol)

Ammonium nitrate (NHaNO3)

Concentrated sulfuric acid (H2SOa4, 98%)

Crushed ice

Hydrochloric acid (HCI), 10% solution

Deionized water

Procedure:

e Prepare a 1 M solution of phloroglucinol in concentrated sulfuric acid.
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 In a separate flask, prepare a 1.5 M solution of ammonium nitrate in concentrated sulfuric
acid.

e Cool the phloroglucinol solution in an ice bath to maintain a temperature below 10 °C.

» To the cooled phloroglucinol solution, add one equivalent of the ammonium nitrate solution
dropwise. It is critical to maintain vigorous stirring and ensure the reaction temperature does
not exceed 10 °C to minimize side reactions.

 After the addition is complete, allow the reaction mixture to stir at room temperature for an
additional 10 minutes.

» Pour the reaction mixture onto a sufficient quantity of crushed ice (e.g., 10 g of ice per 1 mL
of phloroglucinol solution).

e Once the ice has completely melted, a solid precipitate of 2-Nitrobenzene-1,3,5-triol should
form.

« Filter the solid product using a Buichner funnel.

o Wash the filtered solid with cold 10% HCI solution, followed by a wash with cold deionized
water to remove any residual acid.

e Dry the product under vacuum to yield 2-Nitrobenzene-1,3,5-triol.

Molecular Structure and Conformation

As of this writing, a definitive experimental crystal structure for 2-Nitrobenzene-1,3,5-triol is
not available in the public domain. Therefore, its molecular geometry is best understood
through computational modeling. Quantum chemical calculations, particularly Density
Functional Theory (DFT), provide a detailed and reliable picture of its intrinsic properties.[1]

Computational Methodology

The geometric parameters presented below are predicted values derived from Density
Functional Theory (DFT) calculations using the B3LYP functional with a 6-311+G(d,p) basis
set.[1] This level of theory is widely used for geometry optimization to find the most stable
three-dimensional arrangement of a molecule.[1] The presence of both nitro and hydroxyl
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groups suggests the possibility of intramolecular hydrogen bonding, which can significantly
influence the molecule's preferred conformation.[1]

Predicted Geometrical Parameters

The following tables summarize the predicted bond lengths, bond angles, and a key dihedral
angle for the optimized geometry of 2-Nitrobenzene-1,3,5-triol.

Table 1: Predicted Bond Lengths

Atom Pair Predicted Value (A)
C-N 1.45
N-O (nitro) 1.23
C-O (hydroxyl) 1.35

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.[1]

Table 2: Predicted Bond Angles

Atom Triplet Predicted Value (°)
O-N-O 125
C-C-N 120

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.[1]

Table 3: Predicted Dihedral Angle

Atom Quartet Predicted Value (°)

C-C-N-O Variable

The dihedral angle describing the twist of the nitro group relative to the benzene ring is variable
and conformation-dependent.[1]
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Electronic and Spectroscopic Properties

The electronic properties of 2-Nitrobenzene-1,3,5-triol are governed by the interplay between
the electron-donating hydroxyl groups and the electron-withdrawing nitro group.[1] These
properties can also be predicted with a high degree of confidence using computational
methods.

Predicted Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied
Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap
provides an indication of its kinetic stability.[1]

Table 4: Calculated Electronic Properties

Property Predicted Value
HOMO Energy -6.5 eV

LUMO Energy -2.0 eV
HOMO-LUMO Gap 4.5eV

Dipole Moment ~45D

Note: These values are hypothetical and represent typical results from quantum chemical

calculations.[1]

Predicted Spectroscopic Data

Theoretical calculations are invaluable for assigning experimental spectra. While experimental
spectra for 2-Nitrobenzene-1,3,5-triol are not readily available, theoretical predictions can
guide future characterization efforts.

Table 5: Predicted Vibrational Frequencies

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b031105?utm_src=pdf-body
https://www.benchchem.com/product/b031105
https://www.benchchem.com/product/b031105
https://www.benchchem.com/product/b031105
https://www.benchchem.com/product/b031105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Spectroscopic Data Functional Group Predicted Value (cm™?)
IR Frequency (v) O-H stretch 3400-3600
IR Frequency (v) N-O stretch (asymmetric) ~1550

Note: These values are hypothetical and based on quantum chemical calculations.[1]

Visualization of Synthetic and Characterization
Workflow

Since no biological signaling pathways involving 2-Nitrobenzene-1,3,5-triol are documented,
the following diagram illustrates a logical workflow for its synthesis and subsequent structural
characterization, which would be necessary to validate the computational data presented

herein.
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Workflow for Synthesis and Characterization of 2-Nitrobenzene-1,3,5-triol
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis and structural characterization of 2-Nitrobenzene-
1,3,5-triol.
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Conclusion

2-Nitrobenzene-1,3,5-triol is a compound with significant potential in various fields of
chemistry. This guide has provided a detailed overview of its synthesis and its molecular and
electronic structure as predicted by computational methods. The presented theoretical data
offers a solid foundation for understanding its properties. However, there is a clear need for
experimental validation of these computational predictions. Future work should focus on the
successful synthesis, purification, and comprehensive spectroscopic and crystallographic
analysis of 2-Nitrobenzene-1,3,5-triol to bridge the gap between theoretical models and
experimental reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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